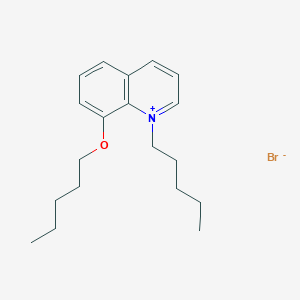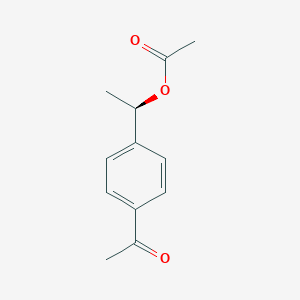
(1R)-1-(4-Acetylphenyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Acetylphenyl)ethyl acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Acetylphenyl)ethyl acetate can be achieved through several methods. One common approach involves the esterification of (1R)-1-(4-Acetylphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as extractive distillation and membrane separation can further improve the quality of the final product .
化学反応の分析
Types of Reactions
(1R)-1-(4-Acetylphenyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides .
科学的研究の応用
(1R)-1-(4-Acetylphenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
作用機序
The mechanism of action of (1R)-1-(4-Acetylphenyl)ethyl acetate involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .
類似化合物との比較
Similar Compounds
(1R)-1-(4-Methylphenyl)ethyl acetate: Similar structure but with a methyl group instead of an acetyl group.
(1R)-1-(4-Hydroxyphenyl)ethyl acetate: Contains a hydroxy group instead of an acetyl group.
(1R)-1-(4-Methoxyphenyl)ethyl acetate: Features a methoxy group in place of the acetyl group.
Uniqueness
(1R)-1-(4-Acetylphenyl)ethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
185144-39-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
[(1R)-1-(4-acetylphenyl)ethyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-8(13)11-4-6-12(7-5-11)9(2)15-10(3)14/h4-7,9H,1-3H3/t9-/m1/s1 |
InChIキー |
RHIRURAREZOQLU-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)OC(=O)C |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


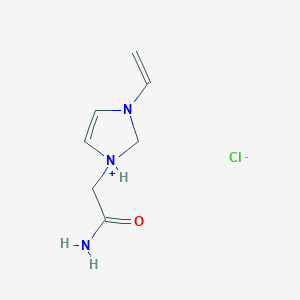

![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
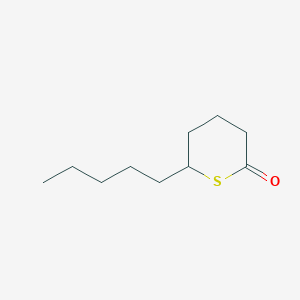
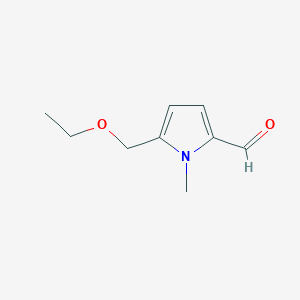
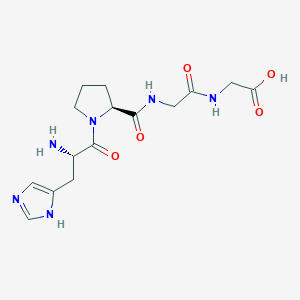
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
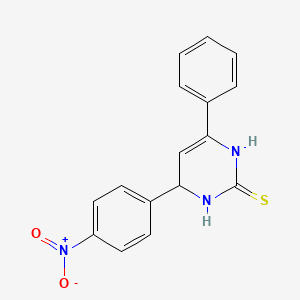
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
